N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide
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Overview
Description
N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethyl and methyl groups, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide typically involves the reaction of 2-ethyl-6-methyl-3-pyridinol with diethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Formation of the Intermediate: 2-ethyl-6-methyl-3-pyridinol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetyl chloride.
Amidation: The intermediate is then reacted with diethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(2-methyl-6-ethylpyridin-3-yl)oxy]acetamide
- N,N-diethyl-2-[(2-ethyl-5-methylpyridin-3-yl)oxy]acetamide
- N,N-diethyl-2-[(2-ethyl-6-methylpyridin-4-yl)oxy]acetamide
Uniqueness
N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-12-13(9-8-11(4)15-12)18-10-14(17)16(6-2)7-3/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
LYHXQMHNJMIMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)N(CC)CC |
Origin of Product |
United States |
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